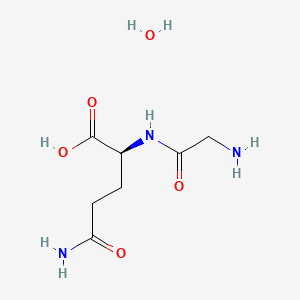

Glycyl-L-glutamine monohydrate

概要

説明

Glycyl-L-glutamine monohydrate is a dipeptide compound composed of glycine and L-glutamine. It is a white crystalline powder that is soluble in water and has a molecular formula of C7H13N3O4·H2O . This compound is known for its high antioxidant and anti-aging properties, as well as its functions in enhancing immunity, reducing fatigue, and promoting cell growth .

作用機序

Target of Action

Glycyl-L-glutamine monohydrate, also known as Gly-Gln, is a dipeptide that primarily targets skeletal muscle metabolism . It is used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . It is also known to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal .

Mode of Action

Gly-Gln interacts with its targets by serving as a precursor for less soluble heat-labile amino acids . It is chemically and heat stable but is hydrolyzed to free glutamine, glycine, alanine, or tyrosine in plasma and tissues . This interaction results in higher cell yields when Gly-Gln is used instead of glutamine .

Biochemical Pathways

Gly-Gln plays a significant role in regulating skeletal muscle metabolism . It is involved in the synthesis of nucleotides and nucleic acids, thus participating in the synthesis of peptides and proteins . It also helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells .

Pharmacokinetics

It is known that it is used as an ingredient in amino acid solutions for parenteral nutrition .

Result of Action

The action of Gly-Gln results in beneficial alterations in cell growth and metabolism. It has been shown to increase bacterial loading, elevate alpha diversity, and increase the relative abundance of anaerobes and fiber-degrading bacteria . It also enhances the flavor of foods and improves the functional properties of proteins .

生化学分析

Biochemical Properties

Glycyl-L-glutamine monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

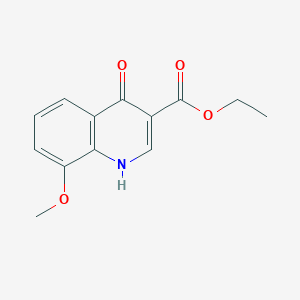

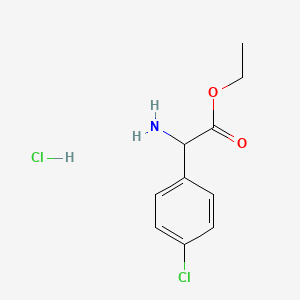

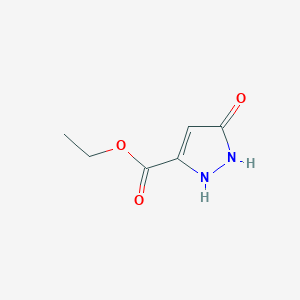

Glycyl-L-glutamine monohydrate is typically synthesized through chemical methods. One common method involves protecting the N-terminal of glycine with tert-butoxycarbonyl (Boc) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final product is obtained by deprotecting the intermediate with trifluoroacetic acid and recrystallizing the crude product .

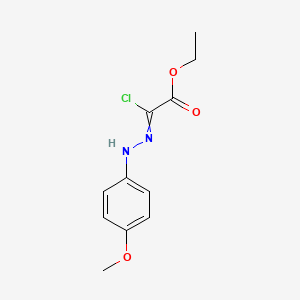

Another method involves mixing glutamine with a carbonate water solution to create a stable weak alkali environment. Phthalimide acetyl chloride is then added dropwise at low temperatures, followed by hydrazinolysis with excessive hydrazine hydrate to obtain glycyl-L-glutamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and simple post-treatment steps. The entire process avoids the use of highly toxic solvents, making it environmentally friendly and suitable for industrial production .

化学反応の分析

Types of Reactions

Glycyl-L-glutamine monohydrate undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution: The compound can participate in substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., proteases) are commonly used for hydrolysis.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used for the constituent amino acids.

Substitution: Reagents such as chloroacetyl chloride and phthalimide acetyl chloride are used in substitution reactions.

Major Products Formed

Hydrolysis: Glycine and L-glutamine.

Oxidation and Reduction: Various oxidized or reduced forms of the constituent amino acids.

Substitution: Substituted derivatives of glycyl-L-glutamine.

科学的研究の応用

Glycyl-L-glutamine monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.

Industry: Utilized in health products and cosmetics for its antioxidant and anti-aging properties.

類似化合物との比較

Similar Compounds

Glycyl-L-glutamine: The anhydrous form of glycyl-L-glutamine monohydrate.

L-glutamine: A single amino acid with similar functions but less stability in solution.

Glycylglycine: Another dipeptide with different biological properties.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to L-glutamine. It provides a more stable source of L-glutamine in cell culture and medical applications, making it a valuable compound for research and industrial use .

特性

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

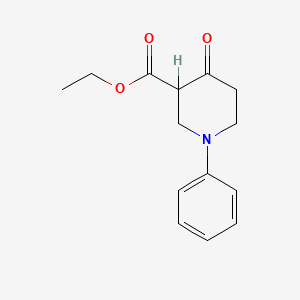

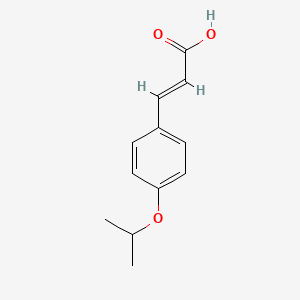

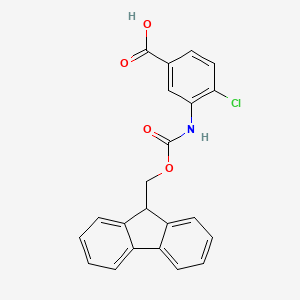

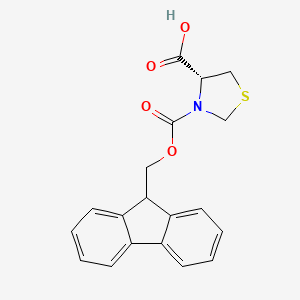

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

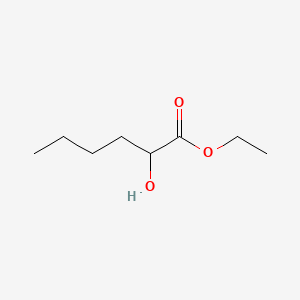

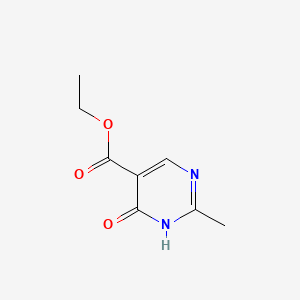

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)